N-Desmethyldofetilide
CAS No.: 176447-94-2
Cat. No.: VC0194549
Molecular Formula: C18H25N3O5S2
Molecular Weight: 427.54
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 176447-94-2 |
---|---|
Molecular Formula | C18H25N3O5S2 |
Molecular Weight | 427.54 |
IUPAC Name | N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethylamino]ethyl]phenyl]methanesulfonamide |
Standard InChI | InChI=1S/C18H25N3O5S2/c1-27(22,23)20-16-5-3-15(4-6-16)11-12-19-13-14-26-18-9-7-17(8-10-18)21-28(2,24)25/h3-10,19-21H,11-14H2,1-2H3 |
SMILES | CS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C |
Introduction
Formation and Metabolism
Metabolic Pathway
N-Desmethyldofetilide is formed through the oxidative metabolism of dofetilide in the liver. The process involves N-dealkylation, specifically the removal of a methyl group from the tertiary amine portion of the dofetilide molecule . This metabolic transformation is one of several routes by which dofetilide is processed in the body, with approximately 20% of a dofetilide dose being converted to metabolites, including N-desmethyldofetilide .
Enzymatic Processes
The cytochrome P450 enzyme system, particularly CYP3A4, is primarily responsible for the oxidative metabolism of dofetilide to form N-desmethyldofetilide. In vitro studies with human liver microsomes have demonstrated that CYP3A4 can metabolize dofetilide, although with a high KM value of 657 ± 116 μM, indicating a relatively low affinity for the enzyme's active site . This enzymatic process shows species-specific variations, with the rate of oxidative metabolism being highest in male rats, followed by female rats, dogs, and humans .
Comparative Metabolism Across Species
The rate of dofetilide metabolism, including the formation of N-desmethyldofetilide, varies significantly across species. Research has shown that the rate follows the order: male rat > female rat > dog > humans . This correlation between in vitro metabolism rates and in vivo metabolic clearance provides valuable insights for pharmacokinetic modeling and interspecies scaling of drug metabolism data.
Pharmacological Properties
Comparative Potency
Research Findings
Metabolic Interactions
The involvement of CYP3A4 in the formation of N-desmethyldofetilide raises the potential for drug interactions affecting this metabolic pathway. Inhibitors of CYP3A4, such as ketoconazole and troleandomycin, have been shown to partially inhibit the N-demethylation of dofetilide in vitro . Conversely, the CYP3A4 activator α-naphthaflavone causes increased turnover. These findings suggest that concomitant administration of CYP3A4 inhibitors or inducers could potentially affect the formation of N-desmethyldofetilide and alter the pharmacokinetic profile of dofetilide.
Analytical Considerations
Reference Standards
Clinical Significance
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